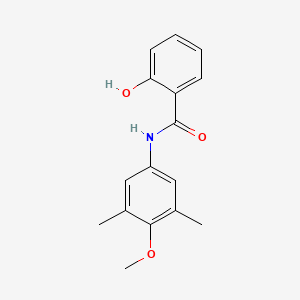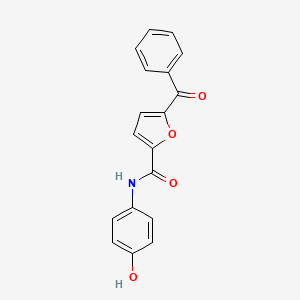![molecular formula C17H21BrN4O2 B5863699 4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)
4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide, commonly known as BRD-7389, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BRD-7389 is a small molecule inhibitor that targets bromodomain-containing proteins, which play a crucial role in gene regulation and transcription.
Mecanismo De Acción
BRD-7389 targets bromodomain-containing proteins, which are involved in the recognition of acetylated lysine residues on histones. These proteins play a crucial role in the regulation of gene expression and transcription. By inhibiting the activity of these proteins, BRD-7389 can suppress the expression of certain genes, which can have therapeutic implications in various diseases.
Biochemical and Physiological Effects:
BRD-7389 has been shown to have various biochemical and physiological effects. In cancer research, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, BRD-7389 has been shown to have neuroprotective effects and improve cognitive function. In inflammation, the compound has been shown to have anti-inflammatory effects and reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BRD-7389 is its specificity towards bromodomain-containing proteins. This specificity allows for targeted inhibition of gene expression, which can have therapeutic implications in various diseases. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of BRD-7389. One potential direction is the exploration of its applications in epigenetic therapy. Another direction is the development of more potent and selective inhibitors of bromodomain-containing proteins. Additionally, the compound can be further studied for its potential applications in other diseases, such as cardiovascular diseases and metabolic disorders.
Métodos De Síntesis
The synthesis of BRD-7389 involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis include 4-bromo-1,3-dimethyl-5-nitropyrazole and 3-(4-morpholinylmethyl)benzaldehyde. The reaction between these two compounds, in the presence of a reducing agent, leads to the formation of the intermediate compound, 4-bromo-1,3-dimethyl-5-(3-(4-morpholinylmethyl)phenyl)-1H-pyrazole. This intermediate is then reacted with carboxylic acid to form the final product, BRD-7389.
Aplicaciones Científicas De Investigación
BRD-7389 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. The compound has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. This inhibition leads to the suppression of the expression of certain genes, which can have therapeutic implications in various diseases.
Propiedades
IUPAC Name |
4-bromo-2,5-dimethyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O2/c1-12-15(18)16(21(2)20-12)17(23)19-14-5-3-4-13(10-14)11-22-6-8-24-9-7-22/h3-5,10H,6-9,11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAZCPOCLGKSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl thiocyanate](/img/structure/B5863623.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5863632.png)
![2-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5863634.png)
![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5863638.png)

![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)


![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B5863674.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5863688.png)
![N-(3,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5863692.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5863702.png)
